molecular formula C13H16N2O3 B120043 (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(piperazin-1-yl)methanone CAS No. 70918-00-2

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(piperazin-1-yl)methanone

Cat. No. B120043
CAS RN: 70918-00-2
M. Wt: 248.28 g/mol
InChI Key: FLUPDJNTYCSBJZ-UHFFFAOYSA-N
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Description

“(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(piperazin-1-yl)methanone” is a chemical compound with the molecular formula C13H16N2O3 . It has been studied for its potential use in the treatment and/or prophylaxis of sleep-related breathing disorders, including obstructive and central sleep apneas and snoring . It has also been investigated for its antidepressant properties and dual 5-HT1A/5-HT transporter activity .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular weight of 248.28 g/mol . The InChI string representation of its structure is "InChI=1S/C13H16N2O3/c16-13(15-7-5-14-6-8-15)12-9-17-10-3-1-2-4-11(10)18-12/h1-4,12,14H,5-9H2" . This compound also has a Canonical SMILES representation: "C1CN(CCN1)C(=O)C2COC3=CC=CC=C3O2" .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can vary depending on the specific conditions and reactants used . It’s important to note that these reactions should be carried out under controlled conditions to ensure safety and efficacy.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 200–202 °C . Other properties such as vapor pressure, toxicity, specific gravity, boiling point, density, and molecular weight can be found in various chemical databases .

Scientific Research Applications

Antimicrobial Activity

A study highlighted the synthesis of amide derivatives, including compounds with a (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(piperazin-1-yl)methanone structure. These compounds were tested for their in vitro antimicrobial activity against various bacterial and fungal strains, showing variable and modest results (Patel, Agravat, & Shaikh, 2011).

B-Raf Inhibitory Activity

Novel derivatives containing the (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(piperazin-1-yl)methanone structure were synthesized and evaluated for their B-Raf inhibitory and anti-proliferation activities. Some compounds demonstrated potent biological activity against B-Raf(V600E) and the WM266.4 human melanoma cell line, comparable to Erlotinib. The 2,3-dihydrobenzo[b][1,4]dioxin structure was noted for enhancing the bioactivity by reinforcing the combination of the compounds with the receptor (Yang et al., 2012).

Synthesis and Biological Activity

Another study focused on synthesizing a series of derivatives involving (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone. These derivatives were characterized and tested for in vitro anti-bacterial activity, with most showing moderate to good antimicrobial activity (Mhaske, Shelke, Raundal, & Jadhav, 2014).

Antiproliferative Activity

The compound (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone was prepared and its structure was characterized. It was evaluated for antiproliferative activity, and its molecular structure was analyzed for stability and intermolecular interactions, providing insights into its potential biological applications (Prasad et al., 2018).

Safety And Hazards

The safety and hazards associated with this compound are not fully known. It’s important to handle this compound with care and to follow all safety guidelines when working with it .

Future Directions

The future directions for research on this compound include further investigation of its potential therapeutic uses, as well as continued study of its physical and chemical properties . Additionally, more research is needed to fully understand its mechanism of action and to determine the most effective methods of synthesis .

properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-yl(piperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c16-13(15-7-5-14-6-8-15)12-9-17-10-3-1-2-4-11(10)18-12/h1-4,12,14H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLUPDJNTYCSBJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2COC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10867969
Record name (2,3-Dihydro-1,4-benzodioxin-2-yl)(piperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10867969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(piperazin-1-yl)methanone

CAS RN

70918-00-2
Record name 1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)carbonyl]piperazine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name N-1,4-Benzodioxane-2-carbonyl piperazine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dihydro-1,4-benzodioxin-2-yl(piperazin-1-yl)methanone
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Record name Methanone, (2,3-dihydro-1,4-benzodioxin-2-yl)-1-piperazinyl
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Record name N-1,4-BENZODIOXANE-2-CARBONYL PIPERAZINE
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Synthesis routes and methods I

Procedure details

As an illustration of the improved synthesis, 1,4-benzodioxan-2-ethylcarboxylate and piperazine were reacted to form N-(1,4-benzodioxan-2-ylcarbonyl)piperazine. Since piperazine includes secondary amines, it is known that the amidization reaction can proceed only in the presence of a solvent and catalyst, e.g., a Lewis acid, strong base, or enzyme. Therefore, the solvent, e.g, THF, acetonitrile, benzene, toluene, or chlorine-containing solvent, was used to dissolve 1,4-benzodioxan-2-ethylcarboxylate and piperazine. The reactants were dissolved in anhydrous THF and potassium carbonate was added to catalyze the reaction. The mixture was stirred under nitrogen and heated to 110° C. After extraction and purification, it was found that the yield of 1-(1,4-benzodioxan-2-yl-carbonyl)piperazine (compound 1) was very low. The yield was less than 5%. Most of the product was 1,4-benzodioxan-2-carboxylic acid, which was obtained from hydrolysis of the reactant 1,4-benzodioxan-2-ethyl carboxylate.
Name
1,4-benzodioxan 2-ethylcarboxylate
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Synthesis routes and methods II

Procedure details

1,4-benzodioxan-2-ethylcarboxylate, (31.2 g, 150 -mmol) and piperazine (15.5 g, 180 mmol) were stirred under nitrogen and heated to 110° C. After 5 hours, the reaction was completed, which was confirmed by thin film chromatography. The crude product was cooled to room temperature, extracted with chloroform, washed with NaHCO3 solution and water. The organic layer was dried with anhydrous sodium sulfate, filtered to afford 34.96 g of compound 1 (94% yield).
Name
1,4-benzodioxan 2-ethylcarboxylate
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15.5 g
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Yield
94%

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